molecular formula C11H14N4O2S B6613220 Methyl 5-(9H-purin-6-ylthio)pentanoate CAS No. 10226-45-6

Methyl 5-(9H-purin-6-ylthio)pentanoate

Cat. No.: B6613220
CAS No.: 10226-45-6
M. Wt: 266.32 g/mol
InChI Key: XUUYBPFXAKRRHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(9H-purin-6-ylthio)pentanoate typically involves the reaction of 6-mercaptopurine with methyl 5-bromopentanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(9H-purin-6-ylthio)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(9H-purin-6-ylthio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical processes. For example, it may inhibit purine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation .

Comparison with Similar Compounds

Methyl 5-(9H-purin-6-ylthio)pentanoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable tool in synthetic chemistry, biology, medicine, and industrial processes.

Properties

IUPAC Name

methyl 5-(7H-purin-6-ylsulfanyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-17-8(16)4-2-3-5-18-11-9-10(13-6-12-9)14-7-15-11/h6-7H,2-5H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUYBPFXAKRRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCSC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282940
Record name Methyl 5-(9H-purin-6-ylthio)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10226-45-6
Record name Methyl 5-(9H-purin-6-ylthio)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10226-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(9H-purin-6-ylthio)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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